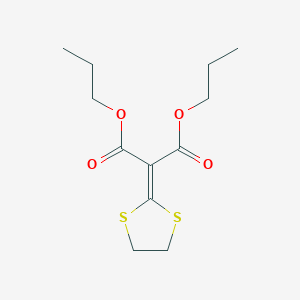
Dipropyl 1,3-dithiolan-2-ylidenepropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl 1,3-dithiolan-2-ylidenepropanedioate is a chemical compound with the molecular formula C12H18O4S2 and a molecular weight of 290.399 g/mol . It is known for its use as a systemic fungicide with protective and curative action, particularly in agriculture to control rice blast, rice stem rot, and Fusarium leaf spot .
Preparation Methods
The synthesis of Dipropyl 1,3-dithiolan-2-ylidenepropanedioate involves the reaction of propanedioic acid with 1,3-dithiolane. The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Dipropyl 1,3-dithiolan-2-ylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dipropyl 1,3-dithiolan-2-ylidenepropanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying dithiolane chemistry.
Biology: The compound’s fungicidal properties make it valuable in agricultural research for developing new pesticides and studying plant-pathogen interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antifungal and antimicrobial properties.
Industry: It is used in the formulation of fungicides and plant growth regulators.
Mechanism of Action
The mechanism of action of Dipropyl 1,3-dithiolan-2-ylidenepropanedioate involves the inhibition of key enzymes and pathways in fungal cells. It disrupts the formation of infecting structures such as hyphae and inhibits the secretion of enzymes necessary for fungal penetration and growth . The molecular targets include enzymes involved in cell wall synthesis and energy production.
Comparison with Similar Compounds
Dipropyl 1,3-dithiolan-2-ylidenepropanedioate is unique due to its specific dithiolane structure, which imparts distinct chemical and biological properties. Similar compounds include:
Diisopropyl 1,3-dithiolan-2-ylidenemalonate: Another dithiolane derivative with similar fungicidal properties.
Bis(1-methylethyl) 1,3-dithiolan-2-ylidenepropanedioate: A structurally related compound with comparable applications in agriculture.
These compounds share similar mechanisms of action but may differ in their efficacy, stability, and spectrum of activity.
Properties
CAS No. |
50780-68-2 |
|---|---|
Molecular Formula |
C12H18O4S2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
dipropyl 2-(1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C12H18O4S2/c1-3-5-15-10(13)9(11(14)16-6-4-2)12-17-7-8-18-12/h3-8H2,1-2H3 |
InChI Key |
YMWFKBDHCLITOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=C1SCCS1)C(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


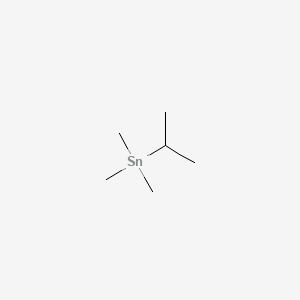
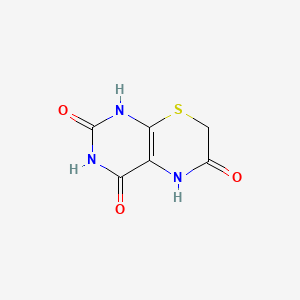
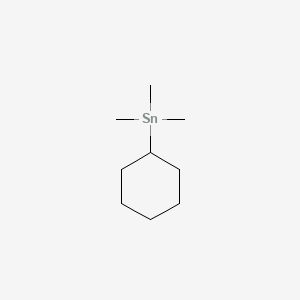
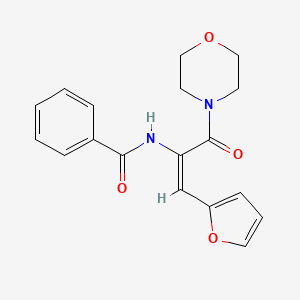
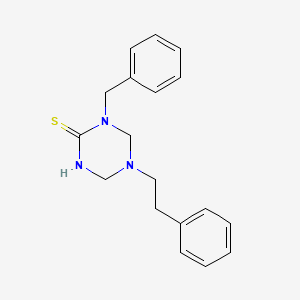
![6-chloro-N-[(4-chlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14160523.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B14160532.png)
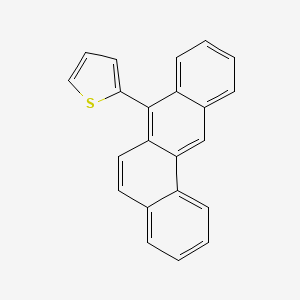
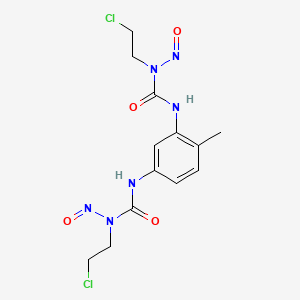
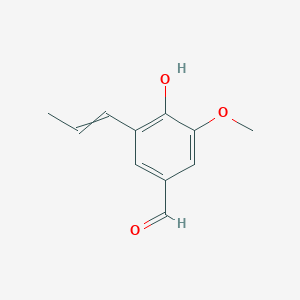
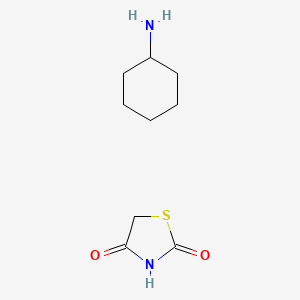
![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
![Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14160570.png)
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)
